2-(4-Methoxypyridin-3-yl)-2-methylpropanoic acid
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Overview
Description
2-(4-Methoxypyridin-3-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a methoxy group attached to the pyridine ring and a methylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxypyridin-3-yl)-2-methylpropanoic acid typically involves the reaction of 4-methoxypyridine with suitable reagents to introduce the methylpropanoic acid group. One common method involves the use of Grignard reagents, where 4-methoxypyridine is reacted with a Grignard reagent followed by oxidation to yield the desired product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for cost-effectiveness and scalability, with considerations for reaction time, temperature control, and purification methods to achieve high-quality output.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxypyridin-3-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-Methoxypyridin-3-yl)-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(4-Methoxypyridin-3-yl)-2-methylpropanoic acid exerts its effects involves interactions with specific molecular targets. The methoxy group and the pyridine ring play crucial roles in binding to enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxypyridin-3-yl)-2-methylpropanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(4-Chloropyridin-3-yl)-2-methylpropanoic acid: Contains a chlorine atom in place of the methoxy group.
2-(4-Nitropyridin-3-yl)-2-methylpropanoic acid: Features a nitro group instead of a methoxy group.
Uniqueness
2-(4-Methoxypyridin-3-yl)-2-methylpropanoic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific research applications and chemical synthesis.
Properties
Molecular Formula |
C10H13NO3 |
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Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-(4-methoxypyridin-3-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-10(2,9(12)13)7-6-11-5-4-8(7)14-3/h4-6H,1-3H3,(H,12,13) |
InChI Key |
ICJGCKWBECJPBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=CN=C1)OC)C(=O)O |
Origin of Product |
United States |
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